2-Formyl-5-phenylphenol
CAS No.: 35664-67-6
Cat. No.: VC2366066
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35664-67-6 |
---|---|
Molecular Formula | C13H10O2 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-hydroxy-4-phenylbenzaldehyde |
Standard InChI | InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H |
Standard InChI Key | PQPFIHPHEGDBQE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Introduction
Chemical Structure and Identification
Molecular Structure
2-Formyl-5-phenylphenol consists of two benzene rings connected through a single bond, with a hydroxyl group and an aldehyde group positioned on one of the rings. The compound features a biphenyl core structure where one of the rings bears both a hydroxyl group and an aldehyde group in specific positions, creating a chemically versatile molecule .
Chemical Identifiers
The compound can be identified through various systematic chemical identification systems as outlined in Table 1.
Table 1: Chemical Identifiers of 2-Formyl-5-phenylphenol
Identifier Type | Value |
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PubChem CID | 11579299 |
CAS Registry Number | 35664-67-6 |
IUPAC Name | 2-hydroxy-4-phenylbenzaldehyde |
InChI | InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H |
InChIKey | PQPFIHPHEGDBQE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
DSSTox Substance ID | DTXSID70468870 |
Nikkaji Number | J2.343.003G |
Wikidata | Q82296324 |
The compound also has several synonyms, including 3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde and MFCD18314600 .
Physical and Chemical Properties
Physical Properties
2-Formyl-5-phenylphenol possesses distinct physical properties that influence its behavior in various chemical environments and reactions. These properties provide valuable insights for researchers and chemists working with this compound.
Table 2: Physical Properties of 2-Formyl-5-phenylphenol
Property | Value | Method |
---|---|---|
Molecular Weight | 198.22 g/mol | Computed by PubChem 2.2 |
Exact Mass | 198.068079557 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 198.068079557 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 15 | Computed by PubChem |
Complexity | 209 | Computed by Cactvs 3.4.8.18 |
The relatively low molecular weight and moderate topological polar surface area suggest that the compound may possess reasonable membrane permeability .
Chemical Properties
The chemical properties of 2-Formyl-5-phenylphenol are influenced by its functional groups and structural arrangement, which determine its reactivity patterns.
Table 3: Chemical Properties of 2-Formyl-5-phenylphenol
Property | Value | Method |
---|---|---|
XLogP3-AA | 3.2 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Formal Charge | 0 | Computed by PubChem |
Defined Atom Stereocenter Count | 0 | Computed by PubChem |
Undefined Atom Stereocenter Count | 0 | Computed by PubChem |
Covalently-Bonded Unit Count | 1 | Computed by PubChem |
The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting that the compound has a balance between hydrophilic and hydrophobic properties. With one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and the carbonyl oxygen of the aldehyde), the molecule can participate in hydrogen bonding interactions, which are important for various chemical reactions and biological interactions .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry data for 2-Formyl-5-phenylphenol has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS). The spectrum is available in the ACI-53-SMS-6-2f database and provides valuable information for compound identification and structural confirmation .
Infrared Spectroscopy
Vapor phase IR spectra for 2-Formyl-5-phenylphenol have been recorded and are available for reference. These spectral data are valuable for identifying specific functional groups within the molecule, particularly the characteristic absorption bands for the hydroxyl and aldehyde groups .
Infrared spectroscopy is particularly useful for identifying the OH stretching vibration of the phenolic group and the C=O stretching vibration of the aldehyde group, which typically appear at distinctive wavenumbers.
Chemical Reactivity and Functional Group Chemistry
Phenolic Group Reactivity
The phenolic hydroxyl group in 2-Formyl-5-phenylphenol is a key site for chemical reactions. This functional group can participate in various transformations:
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Esterification reactions with acyl halides or anhydrides
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Etherification processes through various alkylating agents
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Sulfonation reactions via sulfonyl fluorides through sulfur-fluoride exchange (SuFEx) chemistry
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Metal coordination through the oxygen atom
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Hydrogen-bonding interactions with suitable partners
The phenolic group's acidity allows it to participate in acid-base reactions and form phenolate salts with appropriate bases .
Aldehyde Group Reactivity
The aldehyde group in 2-Formyl-5-phenylphenol represents another reactive center within the molecule that can undergo numerous transformations:
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Reduction to primary alcohols
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Oxidation to carboxylic acids
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Nucleophilic addition reactions with various nucleophiles
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Condensation reactions (e.g., with amines to form Schiff bases)
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Aldol reactions with other carbonyl compounds
The presence of both phenolic and aldehydic groups in ortho positions to each other creates potential for intramolecular interactions and specialized reactivity patterns .
Analytical Methods
Chromatographic Analysis
For analysis and purification of 2-Formyl-5-phenylphenol and related compounds, liquid chromatography methods have been described. A typical LCMS method includes:
Table 4: LCMS Method Parameters for Analysis
Parameter | Specification |
---|---|
Column | XTerra MS C18 Column (3.5 μm 4.6 x 100 mm) |
Mobile phase A | 0.1% formic acid in H₂O |
Mobile phase B | 0.1% formic acid in MeCN |
UV detection | 280 nm |
Injection volume | 10 μL |
Ionization source | APCI |
Flow rate | 0.5-2.0 mL/min (gradient) |
This analytical method provides a means for monitoring reactions involving compounds such as 2-Formyl-5-phenylphenol and assessing their purity .
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a valuable technique for structural characterization of compounds like 2-Formyl-5-phenylphenol. Typical NMR parameters include:
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¹H NMR for proton environments, particularly the characteristic aldehyde proton signal at high chemical shift values
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¹³C NMR for carbon environments, including the distinctive carbonyl carbon signal
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2D NMR techniques for complete structural elucidation
NMR analysis would typically be performed on a spectrometer such as the Bruker Ascend 400 (400 MHz) .
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